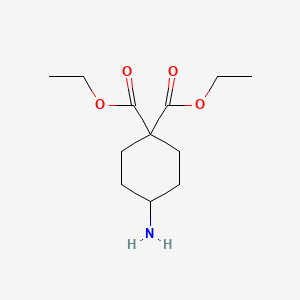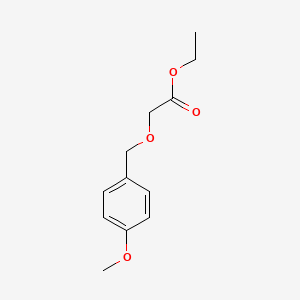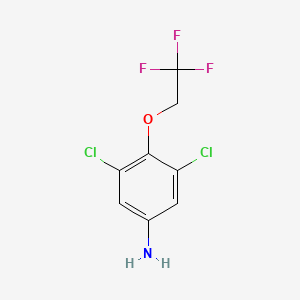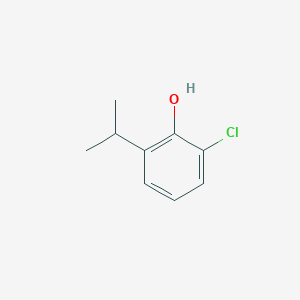
2-Chloro-6-isopropylphenol
Übersicht
Beschreibung
2-Chloro-6-isopropylphenol is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isopropylphenol consists of a phenol group with chlorine and isopropyl substituents. The exact structure can be determined using various analytical techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
2-Chloro-6-isopropylphenol is a solid at room temperature . It has a molecular weight of 170.64 . Further physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Chloro-6-isopropylphenol is a compound of interest in chemical research. Studies have focused on its synthesis and structural characterization. For instance, it has been synthesized by coupling reactions and its structure confirmed through elemental analysis and spectral data. The dissociation constant and its color reaction with metallic ions have been explored in depth (Zhang Li, 2000).
Hydrogen Bonding Studies
Research has also investigated the hydrogen bonding association of 2-isopropylphenol derivatives in various solvents. High-resolution nuclear magnetic resonance spectroscopy was employed to measure chemical shifts of the hydroxyl proton, providing insights into the dimerization constants and the enthalpy and entropy of dimerization of these compounds (Weihong Luo, Jyh-Long Lay, Jenn‐Shing Chen, 2001).
Photocatalytic Applications
In environmental science, 2-chloro-6-isopropylphenol derivatives have been studied for their photocatalytic applications. Research has explored the degradation of chlorophenols, like 2-chlorophenol, using titanium dioxide suspensions doped with copper ions to promote visible light activity. This research is significant for understanding the degradation pathways and optimizing conditions for the photocatalytic degradation of environmental pollutants (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan, Ming-Chun Lu, 2018).
Analytical Chemistry
In the field of analytical chemistry, methods have been developed for the identification and quantification of compounds related to 2-chloro-6-isopropylphenol. For instance, gas chromatography-mass spectrometry (GC/MS) methods have been employed for the quantitative analysis of compounds responsible for taints and off-flavours in wines, including 2-chloro-6-methylphenol (D. Capone, K. V. Leeuwen, K. Pardon, M. A. Daniel, G. Elsey, A. Coulter, M. Sefton, 2010).
Decomposition and Recovery Studies
Studies on the decomposition and recovery of 2-isopropylphenol in supercritical water have been conducted to understand the conversion processes, reaction kinetics, and product formation. These studies are crucial for applications in chemical synthesis and the recovery of valuable chemical products (Takafumi Sato, Eiji Haryu, T. Adschiri, K. Arai, 2004).
Safety and Hazards
Safety data sheets indicate that exposure to 2-Chloro-6-isopropylphenol should be avoided. In case of exposure, the affected area should be rinsed with water and medical attention should be sought . It is also advised to avoid dust formation and to use personal protective equipment when handling this chemical .
Eigenschaften
IUPAC Name |
2-chloro-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVPLNVGFKQPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

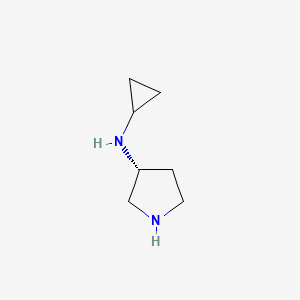
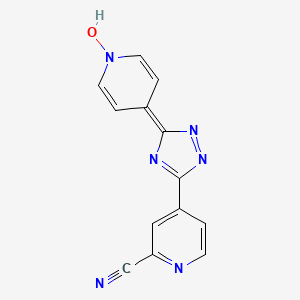


![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)


![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)
